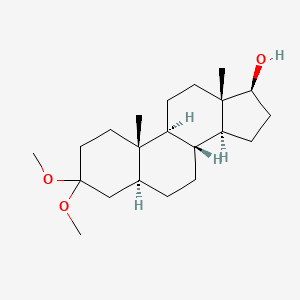
3-O-Methyl-3-methoxymaxterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methyl-3-methoxymaxterone: is a synthetic androgen analog with the molecular formula C21H36O3 and a molecular weight of 336.5 g/mol . It is a crystalline solid that is readily soluble in organic solvents such as chloroform and dichloromethane . This compound is known for its selective androgen receptor modulating properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
The synthesis of 3-O-Methyl-3-methoxymaxterone involves several steps, including the preparation of key intermediates and the final coupling reaction. The most common method of synthesis involves the use of palladium-catalyzed coupling reactions to form the desired compound. The reaction conditions typically include the use of organic solvents and specific temperature controls to ensure the successful formation of the compound.
Analyse Des Réactions Chimiques
3-O-Methyl-3-methoxymaxterone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-O-Methyl-3-methoxymaxterone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of selective androgen receptor modulators and their interactions with various receptors.
Biology: It is used in the study of androgen receptor signaling pathways and their role in various biological processes.
Medicine: It is investigated for its potential therapeutic applications in the treatment of conditions such as muscle wasting and osteoporosis.
Mécanisme D'action
The mechanism of action of 3-O-Methyl-3-methoxymaxterone involves its selective binding to androgen receptors. This binding activates the receptor and initiates a cascade of molecular events that result in the modulation of gene expression and protein synthesis. The molecular targets and pathways involved in this process include the androgen receptor signaling pathway and various downstream effectors .
Comparaison Avec Des Composés Similaires
3-O-Methyl-3-methoxymaxterone is similar to other selective androgen receptor modulators, such as Ostarine (MK-2866) and Ligandrol (LGD-4033). it is unique in its specific molecular structure and binding affinity to androgen receptors. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Similar Compounds
- Ostarine (MK-2866)
- Ligandrol (LGD-4033)
- RAD140
- S4 (Andarine)
Propriétés
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-19-11-12-21(23-3,24-4)13-14(19)5-6-15-16-7-8-18(22)20(16,2)10-9-17(15)19/h14-18,22H,5-13H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKXAWZFTUNUTQ-RBZZARIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

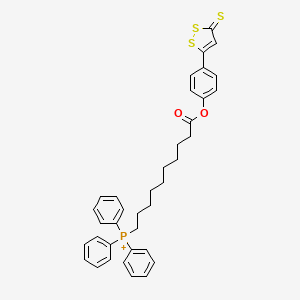


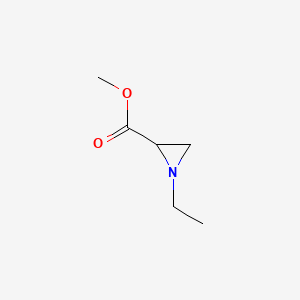
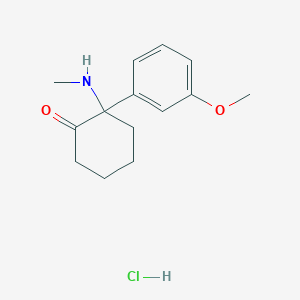

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)
![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B593288.png)
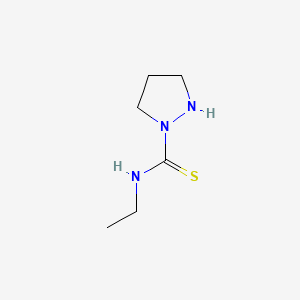

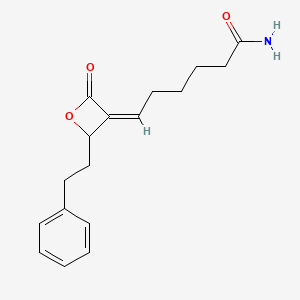
![trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B593297.png)
